4-METHYLTHIAZOLE-2-THIOL

Catalog No.
S3713322
CAS No.
4498-39-9
M.F
C4H5NS2
M. Wt
131.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-METHYLTHIAZOLE-2-THIOL

CAS Number

4498-39-9

Product Name

4-METHYLTHIAZOLE-2-THIOL

IUPAC Name

4-methyl-3H-1,3-thiazole-2-thione

Molecular Formula

C4H5NS2

Molecular Weight

131.2 g/mol

InChI

InChI=1S/C4H5NS2/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6)

InChI Key

NLHAIPFBNQZTMY-UHFFFAOYSA-N

SMILES

CC1=CSC(=S)N1

Canonical SMILES

CC1=CSC(=S)N1

4-Methylthiazole-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C4H5NS2. This compound features a thiazole ring, which is characterized by a five-membered ring containing both nitrogen and sulfur atoms. The presence of a methyl group at position 4 and a thiol group (-SH) at position 2 contributes to its unique chemical properties. It is known for its role in various

  • Skin and eye irritation
  • Respiratory irritation
  • Flammability
Typical of thiols and thiazoles. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form thiazole derivatives, which are often evaluated for biological activity .

4-Methylthiazole-2-thiol exhibits notable biological activities, particularly as an antimicrobial agent. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. Its biological relevance extends to potential applications in drug discovery, where it serves as a scaffold for developing new antimicrobial agents . Additionally, it has been investigated for its antioxidant properties, contributing to its therapeutic potential.

Several methods have been developed for synthesizing 4-Methylthiazole-2-thiol:

  • Condensation Reactions: One common method involves the condensation of 2-aminothiazole with appropriate aldehydes or ketones to yield 4-methylthiazole derivatives, which can then be converted into the thiol form.
  • Hantzsch Reaction: This reaction allows for the synthesis of thiazoles through the reaction of α-haloketones with thioamides and aldehydes, providing a pathway to obtain 4-methylthiazole derivatives .
  • Direct Alkylation: Alkylation of thiazole derivatives using alkyl halides can also yield 4-methylthiazole-2-thiol .

The applications of 4-Methylthiazole-2-thiol span various fields:

  • Pharmaceuticals: Its derivatives are explored for their antimicrobial properties, making them candidates for new antibiotics.
  • Agriculture: Compounds based on thiazoles are investigated for their potential use as fungicides and herbicides.
  • Flavoring Agents: Thiazole compounds are known to impart distinct flavors in food products due to their aromatic properties .

Interaction studies involving 4-Methylthiazole-2-thiol have focused on its ability to bind with various biological targets. Research indicates that this compound can interact with enzymes and receptors, influencing metabolic pathways. Molecular docking studies have been conducted to predict its binding affinity with specific proteins, aiding in the design of new therapeutic agents .

Several compounds share structural similarities with 4-Methylthiazole-2-thiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Mercapto-1,3-thiazoleContains a thiol groupKnown for strong antibacterial activity
5-MethylthiazoleMethyl group at position 5Exhibits different flavoring properties
4-Amino-5-methylthiazoleAmino group at position 4Potential anti-inflammatory effects

These compounds highlight the diversity within the thiazole family while emphasizing the unique characteristics of 4-Methylthiazole-2-thiol, particularly its specific thiol functionality that enhances its reactivity and biological activity .

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

130.98634151 g/mol

Monoisotopic Mass

130.98634151 g/mol

Heavy Atom Count

7

Melting Point

89.3 °C

General Manufacturing Information

2(3H)-Thiazolethione, 4-methyl-: INACTIVE

Dates

Modify: 2023-08-20

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